6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid
Overview
Description
6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazine and pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s worth noting that pyridazine pyrazolecarboxamides, a related class of compounds, have been shown to inhibit the function of insect chordotonal neurons . This inhibition occurs at a site upstream of TRPVs and is TRPV-independent .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to affect a wide range of pharmacological activities .
Result of Action
Related compounds have been shown to have a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This interaction can modulate various signaling pathways and physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of phosphodiesterase by this compound can lead to increased levels of cyclic AMP (cAMP) within cells, thereby affecting various signaling cascades . This can result in altered gene expression and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit phosphodiesterase enzymes is a key aspect of its mechanism of action . By binding to the active site of these enzymes, it prevents the breakdown of cyclic nucleotides, thereby modulating intracellular signaling pathways. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyridazine derivatives can remain stable under certain conditions, but may degrade over time, affecting their long-term efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced signaling and metabolic regulation . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of cyclic nucleotides . This compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s full range of biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Once inside the cell, it can accumulate in certain compartments, influencing its efficacy and function. The distribution pattern can also affect the compound’s overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution is crucial for optimizing its therapeutic potential.
Properties
IUPAC Name |
6-(4,4-dimethyl-1,3-oxazolidin-3-yl)pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2)5-16-6-13(10)8-4-3-7(9(14)15)11-12-8/h3-4H,5-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURAINMHBZBVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C2=NN=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.